2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol is a key intermediate in the synthesis of Erismodegib (also known as LDE225 or Sonidegib) []. Erismodegib is a potent and selective antagonist of the Smoothened receptor (Smo) [], a key component of the Hedgehog (Hh) signaling pathway []. The Hh pathway plays a crucial role in embryonic development and tissue homeostasis [], and its aberrant activation has been implicated in various cancers [].
The synthesis of 2-cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol can be approached through various methods. One significant method involves the use of mechano-synthesis techniques that emphasize environmentally friendly conditions and high efficiency.
Technical details regarding the specific conditions (temperature, pressure, duration) and yields achieved during these syntheses are crucial for reproducing results and optimizing processes .
The molecular structure of 2-cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol can be represented by its chemical formula:
The compound features:
Data on the crystal structure or computational modeling studies may provide further insights into its conformational properties and stability under physiological conditions.
The chemical reactivity of 2-cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol can be explored through various reactions:
Technical details such as reaction conditions (solvent choice, temperature) and yields from these reactions are essential for understanding its synthetic versatility .
The mechanism of action for 2-cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol primarily involves its role as an inhibitor of Polo-like kinase 4 (PLK4).
Data from pharmacological studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development .
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry can provide insights into purity and structural integrity .
The primary applications of 2-cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol lie within medicinal chemistry:
Ongoing research focuses on optimizing its pharmacokinetic properties and exploring additional therapeutic applications beyond oncology .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7